3-Phenyl-2-thiophenecarboxaldehyde
Overview
Description
3-Phenyl-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₁₁H₈OS and a molecular weight of 188.25 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors .
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to 2-thiophenecarboxaldehyde , which might suggest similar biochemical targets.
Mode of Action
Biochemical Pathways
3-Phenyl-2-thiophenecarboxaldehyde has been used as a precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in various cellular processes, including DNA repair.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction introduces a formyl group at the 2-position of the thiophene ring .
Another method involves the chloromethylation of thiophene, followed by oxidation to yield the aldehyde . The reaction conditions typically involve the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride (ZnCl₂).
Industrial Production Methods
Industrial production of this compound often employs the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products Formed
Oxidation: 3-Phenyl-2-thiophenecarboxylic acid.
Reduction: 3-Phenyl-2-thiophenemethanol.
Substitution: 3-Bromo-2-thiophenecarboxaldehyde.
Scientific Research Applications
3-Phenyl-2-thiophenecarboxaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with a formyl group at the 2-position.
3-Thiophenecarboxaldehyde: Similar to 3-Phenyl-2-thiophenecarboxaldehyde but lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a formyl group on the thiophene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-phenylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSFOAXGMMUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355987 | |
Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26170-85-4 | |
Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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